1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride

Description

IUPAC Nomenclature and Structural Representation

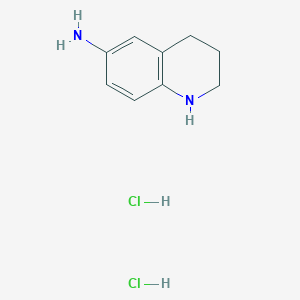

The systematic IUPAC name for the base compound of 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride is 1,2,3,4-tetrahydroquinolin-6-amine , reflecting its partially hydrogenated quinoline backbone with an amine group at the 6-position. The dihydrochloride salt is formally named 1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride , indicating the addition of two hydrochloric acid molecules to the amine group.

The structural representation of the compound can be delineated through several standardized notations:

- SMILES Notation :

C1CC2=C(C=CC(=C2)N)NC1.Cl.Cl(base structure with chloride ions). - InChI Key :

SSEWGJUYSOIDMK-UHFFFAOYSA-N(base compound), modified to account for the dihydrochloride form in derived salts.

The quinoline core consists of a benzene ring fused to a piperidine ring, with the amine substituent at position 6. Hydrogenation of the heterocyclic ring reduces aromaticity, imparting conformational flexibility critical to its chemical reactivity.

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for the base compound, 1,2,3,4-tetrahydroquinolin-6-amine , is 103796-41-4 . However, the dihydrochloride salt’s specific CAS number is not explicitly provided in the available sources, though analogous salts (e.g., positional isomers or derivatives) are documented with distinct identifiers.

Alternative names for the compound include:

- 6′-Amino-1,2,3,4-tetrahydroquinoline

- 1,2,3,4-Tetrahydro-6-aminoquinoline

- 6-Quinolinamine, 1,2,3,4-tetrahydro-

These synonyms emphasize the compound’s hydrogenated quinoline scaffold and the amine functional group’s position.

Molecular Formula and Weight Analysis

The molecular formula of the base compound is C₉H₁₂N₂ , with a molar mass of 148.20 g/mol . For the dihydrochloride salt, the formula expands to C₉H₁₄Cl₂N₂ , incorporating two hydrochloric acid molecules. This results in a molecular weight of 221.12–221.13 g/mol , consistent with related dihydrochloride salts in the tetrahydroquinoline family.

Table 1: Molecular Formula and Weight Comparison

| Compound Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Base (free amine) | C₉H₁₂N₂ | 148.20 |

| Dihydrochloride salt | C₉H₁₄Cl₂N₂ | 221.12–221.13 |

The addition of hydrochloride groups increases the compound’s polarity and solubility in aqueous media, a property leveraged in pharmaceutical formulations. Mass spectrometry data corroborate the exact mass of the base compound as 148.100048 Da , while the dihydrochloride form’s exact mass would theoretically compute to 221.0534 Da (accounting for isotopic chlorine).

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h3-4,6,11H,1-2,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNDTMXRVGFHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)N)NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Methods

The tetrahydroquinoline skeleton is commonly formed by intramolecular cyclization of appropriate amino acid or amino-substituted precursors. A notable method involves cyclization of 3-(4-trifluoromethyl-phenylamino)-valeric acid derivatives under acidic conditions using phosphorus pentoxide and methanesulfonic acid to promote ring closure. This method avoids basic conditions (e.g., butyllithium) which are ineffective for this transformation. The cyclization proceeds efficiently at elevated temperatures (50–120°C), typically optimized around 65–75°C, with reaction times ranging from 15 minutes to 7 hours, most often 2 to 4 hours under stirring.

Stereochemical Considerations

The cyclization generally yields racemic mixtures, necessitating resolution steps if optically active products are desired. However, some processes have been developed to minimize the need for optical resolution or protecting group manipulations, improving overall yield and efficiency.

Salt Formation: Dihydrochloride Preparation

The free amine is converted to its dihydrochloride salt by reaction with hydrochloric acid or other suitable acid sources. This step enhances the compound's stability and solubility for pharmaceutical applications. The salt formation is typically straightforward and conducted under mild conditions.

Reaction Conditions and Solvent Systems

- Cyclization: Phosphorus pentoxide and methanesulfonic acid, 50–120°C, 15 min to 7 h.

- Oxime formation: Hydroxylamine hydrochloride, solvents like methanol or ethyl acetate, 0–60°C.

- Reduction: Palladium catalyst, mild hydrogenation conditions.

- Amination: Sodium hydride in DMF, room temperature, ~1 hour.

- Salt formation: Acidic aqueous media, room temperature.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclization | Phosphorus pentoxide + methanesulfonic acid | 65–75°C | 2–4 hours | Acidic conditions favor cyclization |

| Oxime formation | Hydroxylamine hydrochloride, methanol/ethyl acetate | 0–60°C | Variable | Avoids impurities, forms oxime intermediate |

| Stereoselective reduction | Palladium catalyst, H2 | Mild (RT to 50°C) | Variable | Selective reduction to amine |

| Amination | Sodium hydride, 1,2,3,4-tetrahydroquinoline, DMF | Room temperature | ~1 hour | Nucleophilic substitution on nitro precursor |

| Salt formation | Hydrochloric acid | Room temperature | Short | Forms stable dihydrochloride salt |

Research Findings and Industrial Relevance

- The use of phosphorus pentoxide and methanesulfonic acid in cyclization avoids harsh basic or strongly acidic conditions that can degrade sensitive substituents.

- Palladium-catalyzed reductions provide an industrially viable route to optically active amines without the need for extensive resolution or protecting group strategies.

- Sodium hydride-mediated amination in DMF is efficient for introducing the amino group on aromatic systems, facilitating subsequent functionalization.

- The dihydrochloride salt form improves pharmaceutical handling and formulation.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: The compound can be further reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives and other oxidized products.

Reduction: Further reduced amines and other derivatives.

Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride has been investigated for its potential therapeutic applications. Notably, compounds within the tetrahydroquinoline class have shown promise in treating conditions such as:

- Cardiovascular Diseases : Certain tetrahydroquinoline derivatives act as cholesteryl ester transfer protein (CETP) inhibitors. These compounds can help increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels, thereby potentially preventing arteriosclerosis and other related diseases .

- Neurological Disorders : Some studies suggest that tetrahydroquinoline derivatives may possess neuroprotective properties. They are being explored as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antibacterial properties. This makes them candidates for developing new antibiotics effective against resistant bacterial strains .

Synthetic Chemistry

The synthesis of 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride involves various methods that highlight its versatility in chemical applications:

- Synthesis Techniques : The compound can be synthesized through multiple pathways involving cyclization reactions of appropriate precursors. For instance, reactions involving 1-aryl-2-propen-1-one derivatives have been documented to yield tetrahydroquinoline structures efficiently .

- Building Block for Complex Molecules : As a versatile intermediate, 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride can serve as a building block for more complex organic molecules. Its ability to undergo further functionalization allows chemists to create a wide array of derivatives with tailored properties .

Biological Research

The compound's biological activities have been the subject of numerous studies:

- Anticonvulsant Properties : Tetrahydroquinoline derivatives have been explored for their anticonvulsant effects. Their mechanism may involve modulation of GABAergic activity or inhibition of voltage-gated sodium channels.

- Cancer Research : Some studies suggest that certain tetrahydroquinoline compounds exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Table 1: Summary of Biological Activities

Case Study Example

A notable study published in the Journal of Medicinal Chemistry examined the synthesis and biological evaluation of tetrahydroquinoline derivatives as potential CETP inhibitors. The study reported that specific modifications at the 6-position significantly enhanced the binding affinity to CETP compared to other known inhibitors. This highlights the importance of structural variations in optimizing pharmacological effects .

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the biological context and the specific target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride and analogous compounds:

Key Comparative Insights:

In contrast, methyl or bromine substituents (e.g., CAS 91-61-2, 135631-91-3) prioritize lipophilicity, favoring membrane penetration or synthetic intermediates . Carboxylic Acid (-COOH): The 5,7-dichloro-tetrahydroisoquinolinecarboxylic acid hydrochloride (CAS IN-DA01LX82) demonstrates how acidic groups enable metal chelation or conjugation, expanding utility in drug design .

Salt Form and Solubility: Dihydrochloride salts (e.g., the main compound and CAS 1774896-48-8) exhibit superior water solubility compared to mono-hydrochloride (CAS 135631-91-3) or free bases (CAS 91-61-2), critical for bioavailability in drug formulations .

Pharmacological Potential: Tetrahydroquinoline derivatives with electron-donating groups (e.g., -OCH₃ in 6-methoxytetrahydro-beta-carboline) modulate serotonergic activity, suggesting the main compound’s amine group could similarly target 5-HT receptors . Brominated analogs (CAS 135631-91-3) may serve as intermediates in halogenation reactions, whereas ethylamine derivatives (CAS 1774896-48-8) could act as precursors for neuroactive agents .

Safety and Handling: Compounds like 6-Methyl-1,2,3,4-tetrahydroquinoline require stringent safety measures (e.g., respiratory protection) due to volatility and toxicity . The dihydrochloride form of the main compound may reduce volatility but still necessitates careful handling.

Biological Activity

1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride is with a molecular weight of approximately 227.11 g/mol. The compound features a tetrahydroquinoline structure characterized by a bicyclic system that includes a six-membered aromatic ring fused to a five-membered nitrogen-containing ring.

Biological Activities

Research has identified several key biological activities associated with 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride:

1. Antitumor Activity

Preliminary studies indicate that this compound may inhibit tumor cell proliferation. The mechanism involves:

- Inhibition of Enzymatic Activity : It may inhibit enzymes that facilitate tumor growth.

- Cell Cycle Modulation : The compound can affect the progression of the cell cycle in cancer cells, leading to reduced proliferation.

2. Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects by modulating inflammatory pathways. Key mechanisms include:

- Cytokine Modulation : It may influence the release of pro-inflammatory cytokines.

- Inhibition of RORγ Activity : This is critical in mediating immune responses and inflammation .

3. Antimicrobial Activity

Initial assessments suggest efficacy against various bacterial strains such as E. coli and S. aureus. The proposed mechanisms include:

- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or function.

The biological activity of 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride can be attributed to its interactions with specific molecular targets:

| Mechanism Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in tumor growth and inflammatory processes. |

| Receptor Binding | Potential interactions with cellular receptors that mediate biological effects. |

| Nucleophilic Interactions | Forms covalent bonds with nucleophilic sites on proteins to modulate their activity. |

Research Findings and Case Studies

Recent studies have highlighted the potential applications of 1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride in various therapeutic areas:

- Cancer Therapy : A study demonstrated that treatment with this compound resulted in significant inhibition of tumor cell lines in vitro, suggesting its potential as an antitumor agent.

- Inflammatory Disorders : In models of rheumatoid arthritis and psoriasis, the compound showed promise in reducing inflammation markers and improving clinical outcomes .

- Antimicrobial Studies : Laboratory tests indicated that the compound exhibited strong antibacterial activity against common pathogens, supporting its potential use as an antimicrobial agent.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, nitro derivatives (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) in ethanol, followed by acidification to form the dihydrochloride salt . Optimization involves adjusting reaction time (e.g., 48 hours), catalyst loading, and solvent polarity. Post-reaction purification via flash chromatography (e.g., Biotage systems) improves yield, as demonstrated in analogous tetrahydroquinoline syntheses with yields exceeding 70% .

Q. Which analytical techniques are most effective for assessing the purity of 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ammonium hydroxide/alcohol solvent systems is recommended. A validated approach involves preparing test solutions at 100 mg/mL and comparing retention times against standards (e.g., ethylenediamine, triethylenediamine) to resolve impurities . Chromatographic conditions should include a mixed-mode column and UV detection at 254 nm to identify byproducts, ensuring ≥97% purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar compounds, such as 6-Fluoro-1,2,3,4-Tetrahydro-2-Methyl-Quinoline. Key precautions include using fume hoods to avoid inhalation, wearing nitrile gloves, and storing the compound at 2–8°C in airtight containers. Emergency measures include rinsing exposed skin with water for 15 minutes and avoiding solvents that may degrade the hydrochloride salt .

Advanced Research Questions

Q. How does 1,2,3,4-Tetrahydro-quinolin-6-ylamine dihydrochloride interact with ULK1/ULK2 kinases, and what experimental models validate its inhibitory activity?

- Methodological Answer : The compound’s structural analog, MRT 68921 dihydrochloride, exhibits ULK1/ULK2 inhibition (IC₅₀ = 1.1–2.9 nM) via competitive binding assays. Validate activity using in vitro kinase assays with recombinant ULK proteins and ATP analogs. Cellular models (e.g., autophagy-deficient cell lines) can confirm target engagement through Western blotting of downstream markers like LC3-II .

Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in cancer models, considering contradictory preclinical data?

- Methodological Answer : Adopt a randomized, controlled trial design inspired by AML immunotherapy studies. For example, combine the compound with low-dose cytokines (e.g., interleukin-2) in xenograft models, monitoring tumor volume and immune cell infiltration. Address data contradictions by standardizing dosing schedules and incorporating pharmacokinetic profiling to correlate exposure with efficacy .

Q. What factors contribute to variability in synthetic yields, and how can these be mitigated?

- Methodological Answer : Yield variability (e.g., 43–73% in analogous syntheses) arises from incomplete hydrogenation or side reactions. Mitigation strategies include optimizing catalyst activation (e.g., pre-reduction of Pd/C under inert gas), using degassed solvents, and monitoring reaction progress via TLC or LC-MS. Post-synthesis, silica gel chromatography with gradient elution (e.g., methanol/dichloromethane) enhances recovery .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) evaluated?

- Methodological Answer : Introduce substituents at the 6-amino position (e.g., thiophene-2-carboximidamide) to improve target affinity. SAR studies should compare derivatives in enzyme inhibition assays and cellular viability tests. For example, replacing dimethylamino with diethylamino groups in the side chain alters logP and membrane permeability, impacting IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.